
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene is a hydrocarbon compound with the molecular formula C16H22. It is a derivative of phenanthrene, characterized by the addition of two methyl groups at the 9th and 10th positions and the saturation of the phenanthrene ring system. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of 9,10-dimethylphenanthrene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{C}{14}\text{H}{10}(\text{CH}_3)2 + 4\text{H}2 \rightarrow \text{C}{16}\text{H}{22} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow hydrogenation reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of this compound-9,10-dione.
Reduction: Formation of fully saturated hydrocarbons such as decahydro-9,10-dimethylphenanthrene.
Substitution: Formation of various alkylated or acylated derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene has several applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation reactions and catalytic processes.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-anthracene
- 9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethyl-anthracene
- 9,10-Dichloro-9,10-diphenyl-9,10-dihydro-anthracene
Uniqueness
Compared to similar compounds, 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These modifications can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
13737-00-3 |
|---|---|
Fórmula molecular |
C16H22 |
Peso molecular |
214.35 g/mol |
Nombre IUPAC |
9,10-dimethyl-1,2,3,4,5,6,7,8-octahydrophenanthrene |
InChI |
InChI=1S/C16H22/c1-11-12(2)14-8-4-6-10-16(14)15-9-5-3-7-13(11)15/h3-10H2,1-2H3 |
Clave InChI |
RVOHRACMQPXPLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(CCCC2)C3=C1CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)

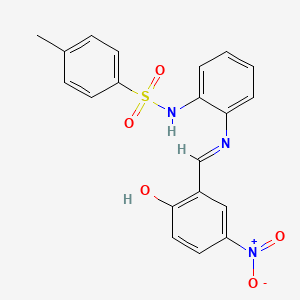

![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)
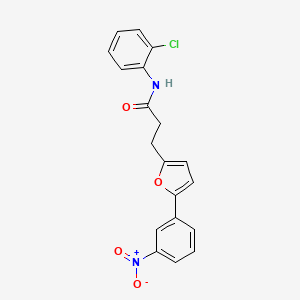
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)
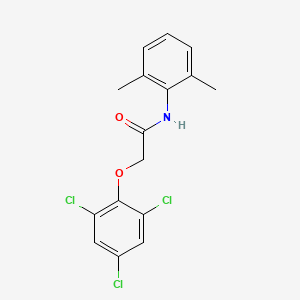
![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)
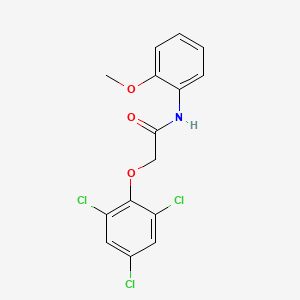
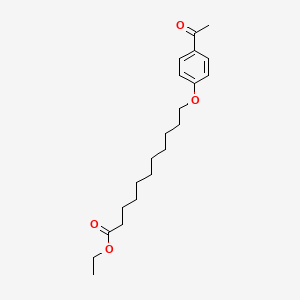
![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)
![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)
